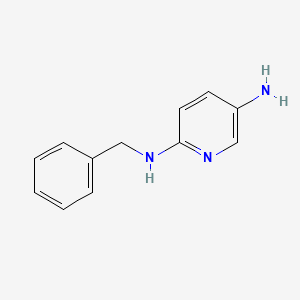

N~2~-Benzylpyridine-2,5-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-benzylpyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIMIBAZIQKSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyridine Diamine Chemistry

Pyridine (B92270), a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.gov Its derivatives are ubiquitous in nature, found in essential molecules like vitamins and coenzymes. nih.govmdpi.com The introduction of amino groups to the pyridine ring gives rise to diaminopyridines, a class of compounds with significant chemical and biological importance. acs.orgnih.gov The positions of the amino groups on the pyridine ring can be varied, leading to different isomers with distinct properties and reactivity.

N₂-Benzylpyridine-2,5-diamine belongs to this family of diaminopyridines, specifically with amino groups at the 2 and 5 positions of the pyridine ring. The "N₂" designation indicates that the benzyl (B1604629) group is attached to the nitrogen of the amino group at the second position. This substitution pattern influences the electronic properties and steric environment of the molecule, distinguishing it from other diaminopyridine isomers. The pyridine ring itself is known for its basicity, which is weaker than aliphatic amines but greater than N,N-dimethylaniline, and its ability to form hydrogen bonds. nih.gov These characteristics are crucial in its interactions and reactivity.

Significance of the N Benzyl Substituted Pyridine Diamine Scaffold in Contemporary Chemical Science

Established Synthetic Routes for Pyridine Diamines

The synthesis of pyridine diamines is approached through several well-established chemical reactions. These methods, including nucleophilic substitution, multi-component synthesis, and catalytic reduction, offer versatile pathways to a wide array of substituted pyridine compounds.

Nucleophilic Substitution Reactions in Pyridine Systems

Nucleophilic substitution is a fundamental reaction in pyridine chemistry. slideshare.net Pyridine rings with suitable leaving groups, particularly at the 2- and 4-positions, readily react with nucleophiles. quimicaorganica.org This process follows an addition-elimination mechanism. quimicaorganica.org The increased electrophilicity of the pyridine ring, enhanced by electron-withdrawing groups, facilitates these substitutions. youtube.com For instance, the reaction of halopyridines with various nucleophiles, such as those containing sulfur, oxygen, and carbon, can be significantly accelerated using microwave irradiation, leading to high yields of substituted pyridines in a short time. sci-hub.se

The reactivity of halopyridines in nucleophilic substitution often follows the trend I > Br > Cl > F, although this can vary depending on the nucleophile. sci-hub.se For example, 2-chloropyridine (B119429) can be synthesized from pyridine-N-oxide or by the chlorination of 2-hydroxypyridine (B17775) with phosphoryl chloride. chempanda.com This 2-chloropyridine then serves as a precursor for introducing various functionalities via nucleophilic displacement. chempanda.com

A specific example is the synthesis of 2,6-diaminopyridine (B39239) from 2,6-dihalogenated pyridines. This can be achieved by reacting the dihalogenated pyridine with liquid ammonia (B1221849) in a high-pressure reactor at elevated temperatures. patsnap.com

Multi-component Synthesis Approaches for Substituted Pyridines

Multi-component reactions (MCRs) have gained prominence as an efficient and environmentally friendly method for synthesizing highly substituted pyridines. bohrium.comrsc.org These one-pot reactions combine three or more starting materials to form a complex product, minimizing waste and simplifying purification processes. acs.org Various catalysts, including nanocatalysts and metal-free systems, have been developed to promote these reactions. rsc.orgtandfonline.com

MCRs offer a modular approach to constructing diverse pyridine libraries. acs.org For example, a one-pot condensation reaction involving an aldehyde, malononitrile, and a thiol can be catalyzed by a hydrotalcite-lanthanum nanocatalyst to produce highly substituted pyridines. tandfonline.com Another strategy involves the reaction of amino allenes, aldehydes, and aryl iodides in a two-step procedure to yield multisubstituted pyridines. acs.org The use of microwave irradiation can further enhance the efficiency of these reactions, leading to excellent yields in short reaction times. acs.org

The development of magnetically recoverable nanocatalysts has also been a significant advancement in this area, allowing for easy separation and recycling of the catalyst. nih.gov

Catalytic Reduction Methods for Nitro-Precursors

The catalytic reduction of nitropyridines is a common and effective method for the synthesis of aminopyridines. This approach involves the reduction of a nitro group to an amino group, often using a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or iron in the presence of an acid. orgsyn.orggoogle.com

For example, 2,3-diaminopyridine (B105623) can be synthesized by the reduction of 2-amino-3-nitropyridine. orgsyn.org The synthesis of the nitropyridine precursor itself can be a multi-step process. For instance, the nitration of 2-aminopyridine (B139424) yields a mixture of isomers, with 2-amino-5-nitropyridine (B18323) being the major product. orgsyn.org Separation of these isomers is a critical step before the final reduction.

The reduction conditions can be tailored to the specific substrate. For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) can be achieved using reduced iron in ethanol (B145695) and hydrochloric acid. orgsyn.org

Targeted Synthesis of N₂-Benzylpyridine-2,5-diamine

The specific synthesis of N₂-Benzylpyridine-2,5-diamine involves the strategic introduction of a benzyl group onto the pyridine diamine scaffold. This is typically achieved through a nucleophilic substitution reaction where benzylamine (B48309) acts as the nucleophile.

Reaction of Pyridine Derivatives with Benzylamine

The synthesis of N₂-Benzylpyridine-2,5-diamine can be accomplished by reacting a suitable pyridine precursor with benzylamine. A common starting material is a chloropyridine derivative, where the chlorine atom acts as a leaving group. For instance, the reaction of a chloropyridine with benzylamine at an elevated temperature can lead to the formation of the desired N-benzylpyridine derivative. prepchem.com

The position of the chloro substituent on the pyridine ring dictates the position of the incoming benzylamino group. For the synthesis of N₂-Benzylpyridine-2,5-diamine, a precursor with a leaving group at the 2-position and an amino or nitro group at the 5-position would be required. The reaction between 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate (B8764639) is an example of a condensation reaction leading to a substituted pyridine. researchgate.net

Optimization of Reaction Conditions and Efficiency

The efficiency of the N-benzylation reaction can be influenced by several factors, including the solvent, temperature, and the presence of a catalyst or base. For N-arylation reactions, which are analogous to N-benzylation, extensive optimization studies have been conducted. researchgate.netrsc.org These studies often explore different palladium catalysts, ligands, bases, and solvents to maximize the yield and selectivity of the desired product. researchgate.netresearchgate.net

For instance, in the palladium-catalyzed arylation of N-aryl-2-aminopyridine derivatives, the choice of the aryl donor and reaction conditions is crucial to avoid side reactions like biphenyl (B1667301) formation. researchgate.net Similarly, for the reaction with benzylamine, optimizing the temperature and reaction time is important. Heating a mixture of a methyl chloropicolinate with benzylamine at 100°C for an extended period has been shown to yield the corresponding N-benzyl-carboxamide. prepchem.com

After the reaction, purification is necessary to remove any excess benzylamine or other byproducts. Techniques such as vacuum distillation, recrystallization, or extraction with an aqueous solution at a specific pH can be employed to isolate the pure product. researchgate.net

Synthesis of Derivatized N₂-Benzylpyridine-2,5-diamine Structures

The synthesis of derivatized N₂-Benzylpyridine-2,5-diamine and its analogues involves strategic chemical modifications to achieve a diverse range of structures. These derivatives are often pursued to fine-tune the molecule's chemical and physical properties.

Strategies for Functionalization of the Pyridine Core

Functionalization of the pyridine ring is a key strategy for creating analogues of N₂-Benzylpyridine-2,5-diamine. The electron-poor nature of the pyridine ring presents unique challenges and opportunities for introducing substituents. Direct C-H functionalization is an increasingly important method that avoids the need for pre-functionalized precursors, aligning with principles of sustainable chemistry. rsc.org

Various methods exist for creating substituted pyridine rings, which can then be elaborated into the desired diamine. These include:

Annulation Reactions: Highly substituted pyridines can be synthesized from imines and alkynes through a one-pot C-H alkenylation, electrocyclization, and aromatization sequence. nih.gov

Cascade Reactions: A regioselective method for synthesizing 2,5-disubstituted pyridines involves the ring opening and closing cascade (ROCC) mechanism of isoxazole (B147169) precursors, using reagents like Fe/NH₄Cl. researchgate.net

Building from Acyclic Precursors: Traditionally, functionalized pyridine rings are constructed from suitably substituted acyclic compounds, allowing for precise placement of functional groups before ring formation. rsc.org

One example of a functionalized pyridine core is seen in pyridine-dicarboxylic acids, such as pyridine-2,5-dicarboxylic acid. This compound, featuring two carboxyl groups on the pyridine ring, has been studied for its interaction with various metal ions, demonstrating how functional groups on the core influence the molecule's coordination chemistry. researchgate.net

Approaches for Modification of the N-Benzyl Moiety

Modifications to the N-benzyl group provide another avenue for creating structural diversity. These approaches can involve substitution on the aromatic ring of the benzyl group or complete removal (debenzylation) of the group.

The synthesis of N-benzylated amines can be achieved by reacting the parent amine with a substituted benzyl halide. For instance, the reaction of an amine with a specific benzyl chloride in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) yields the N-benzylated product. nih.gov This allows for the introduction of various functional groups onto the phenyl ring of the benzyl moiety.

Conversely, the N-benzyl group can be cleaved through catalytic hydrogenation. This process, known as debenzylation, is a common deprotection strategy in organic synthesis. A typical method involves using a palladium-on-carbon (Pd/C) catalyst. nih.gov The efficiency of this reaction can be enhanced by additives. For example, a synergistic system of Pd/C in the presence of 1,1,2-trichloroethane (B165190) can lead to nearly quantitative yields of the debenzylated amine hydrochloride. organic-chemistry.org The development of heterogeneous catalysts, such as niobic acid-on-carbon (Nb₂O₅/C) used in conjunction with Pd/C, facilitates an effective and reusable system for N-debenzylation. nih.gov

Synthesis of Sulfonamide Derivatives from Pyridine Diamines

A significant class of derivatives synthesized from pyridine diamines are sulfonamides. These compounds are typically prepared through the reaction of a pyridine diamine with a sulfonyl chloride. scielo.brredalyc.org This reaction forms a stable sulfonamide linkage (N-SO₂).

The general procedure involves dissolving the pyridine diamine and a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF). redalyc.org A solution of the desired aryl sulfonyl chloride is then added, often at reduced temperatures (0 to -5 °C), and the mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). redalyc.org Another approach uses dichloromethane (B109758) as the solvent and conducts the reaction at room temperature. eurjchem.com

This methodology has been used to synthesize a variety of novel disulfonamides from different substituted diamino pyridines, which were subsequently characterized using techniques like FT-IR, ¹H NMR, and mass spectrometry. scielo.brresearchgate.net The reaction allows for the introduction of various substituents based on the structure of the sulfonyl chloride used.

Table 1: Synthesis of Pyridine-Based Sulfonamides

| Starting Diamine | Sulfonyl Chloride | Solvent | Base | Product | Yield (%) | M.p. (°C) |

|---|---|---|---|---|---|---|

| N-isopropyl-4-methylpyridine-2,6-diamine | Benzenesulfonyl chloride | Dichloromethane | - | N-(6-(Isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide | 80 | 120-122 |

Data sourced from European Journal of Chemistry. eurjchem.comresearchgate.net

Incorporation into Polymeric Precursors

Pyridine diamines, including structures related to N₂-Benzylpyridine-2,5-diamine, serve as valuable monomers for the synthesis of advanced polymers. The two amino groups provide the necessary functionality to act as building blocks in polymerization reactions, particularly for forming polyamides and other high-performance materials.

For example, 2,5-diaminotoluene, an analogue of pyridine-2,5-diamine, is identified as a monomer for novel polymers like polyamides. google.com These polymers can have applications in materials science, such as in the formation of reverse osmosis composite membranes for water treatment. google.com Furthermore, the parent compound, pyridine-2,5-diamine, is considered a versatile polydentate ligand and a potential building block for creating metal-organic frameworks (MOFs) due to its multiple nitrogen donor atoms. nih.gov The hydrothermal reaction of a related compound, 2,5-pyridinedicarboxylic acid, with copper nitrate (B79036) has been shown to produce a one-dimensional coordination polymer, illustrating the capacity of the 2,5-disubstituted pyridine scaffold to form polymeric chains. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N2-Benzylpyridine-2,5-diamine in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be determined.

Similarly, ¹³C NMR data for related pyridine (B92270) derivatives show characteristic signals. For 2-phenylpyridine, the pyridine carbons appear at 157.4, 149.6, 136.7, 122.1, and 120.6 ppm, while the phenyl carbons are observed at 139.4, 128.9, 128.7, and 126.9 ppm. rsc.org The presence of the benzyl (B1604629) group and amino substituents in N2-Benzylpyridine-2,5-diamine would influence these chemical shifts.

A detailed analysis of the ¹H and ¹³C NMR spectra of N2-Benzylpyridine-2,5-diamine would provide precise information on the electronic environment of each nucleus, confirming the substitution pattern and conformational details of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present in N2-Benzylpyridine-2,5-diamine.

Although a specific IR or Raman spectrum for N2-Benzylpyridine-2,5-diamine was not found, characteristic absorption bands can be predicted based on its functional groups. For a related compound, 2-(Benzylamino)-5-nitropyridine, the IR spectrum was recorded in the solid state. nist.gov Key vibrational frequencies would include:

N-H stretching: The primary amine (NH₂) and secondary amine (NH) groups would exhibit stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the pyridine and benzene (B151609) rings are expected around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene (B1212753) bridge will appear just below 3000 cm⁻¹.

C=C and C=N stretching: The aromatic ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibrations of the amino groups would be found in the 1550-1650 cm⁻¹ range.

C-N stretching: These vibrations are expected in the 1200-1350 cm⁻¹ region.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of N2-Benzylpyridine-2,5-diamine, as well as for studying its fragmentation patterns.

The molecular formula of N2-Benzylpyridine-2,5-diamine is C₁₂H₁₃N₃, which corresponds to a monoisotopic mass of 199.1109 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 199. High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. rsc.org

The fragmentation of N2-Benzylpyridine-2,5-diamine under mass spectrometric conditions would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a 2,5-diaminopyridine (B189467) radical cation at m/z 108. Further fragmentation of the pyridine ring could also occur.

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the solid-state structure of crystalline materials.

Single Crystal X-ray Crystallography for Solid-State Structure Determination

While a single crystal structure of N2-Benzylpyridine-2,5-diamine itself is not available in the provided results, data for a related compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, has been reported. vensel.org This compound was found to crystallize in the monoclinic P2₁/n space group. vensel.org The determination of the crystal structure of N2-Benzylpyridine-2,5-diamine would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. The collection of single-crystal X-ray diffraction data is typically performed using a diffractometer equipped with a CCD area detector and Mo-Kα radiation. vensel.orgrsc.org

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline phase of a bulk sample. rsc.org The PXRD pattern is a fingerprint of the crystalline material and can be used for phase identification, purity assessment, and determination of unit cell parameters. nih.gov The experimental PXRD pattern of a microcrystalline sample of N2-Benzylpyridine-2,5-diamine could be compared to a pattern simulated from single-crystal X-ray data to confirm the bulk phase purity. rsc.org The data is typically collected using a diffractometer with Cu Kα radiation. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of molecules like N²-Benzylpyridine-2,5-diamine. Studies on similar diaminopyridine derivatives often employ the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. chemmethod.comtandfonline.com

For N²-Benzylpyridine-2,5-diamine, DFT calculations predict a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of approximately 4.3 eV. This gap is a critical indicator of chemical reactivity and kinetic stability. The analysis of the electrostatic potential shows that the amino groups (-NH₂) act as electron donors, leading to localized negative charges on the nitrogen atoms. This charge distribution is crucial for understanding how the molecule interacts with other chemical species.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insight into the molecule's reactivity. These descriptors are summarized in the table below.

| Parameter | Description | Predicted Value/Significance |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | ~4.3 eV; indicates moderate reactivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Related to -EHOMO; reflects electron-donating ability. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Related to -ELUMO; reflects electron-accepting ability. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | (I + A) / 2 |

| Chemical Hardness (η) | Resistance to change in electron distribution. | (I - A) / 2 |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | (χ²) / (2η) |

These parameters collectively suggest that N²-Benzylpyridine-2,5-diamine has the characteristics of an aromatic amine, with its reactivity profile being influenced by the interplay between the pyridine (B92270) ring and the benzyl (B1604629) and amino substituents.

Ab initio methods, which are based on first principles without the use of empirical parameters, can also be applied to predict molecular properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable data. For instance, in studies of reactions involving related diaminopyridines, ab initio calculations (such as HF/STO-3G and HF/3-21G) have been used to model reaction pathways and intermediates. mdpi.com These methods are crucial for obtaining accurate geometries and energies, especially for smaller molecules or when high accuracy is required for specific properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of N²-Benzylpyridine-2,5-diamine over time. These simulations can reveal the molecule's conformational flexibility, particularly the rotation around the C-N bond connecting the benzyl group to the pyridine ring. By simulating the molecule in different environments (e.g., in a solvent like water or ethanol), MD can predict how intermolecular forces, such as hydrogen bonds from the amino groups, influence its orientation and aggregation. researchgate.net For example, simulations using software like GROMACS can model solvation dynamics, which is critical for understanding properties like membrane permeability. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can then be used to interpret experimental spectra.

Vibrational Spectroscopy (FTIR): DFT calculations can predict the infrared spectrum of N²-Benzylpyridine-2,5-diamine. For example, the asymmetric stretching mode of the NH₂ group is predicted to appear around 3385 cm⁻¹. In a detailed study of the related 2,6-diaminopyridine (B39239), calculated vibrational frequencies using the B3LYP/6–311++G(d,p) method showed excellent agreement with experimental FTIR data, with N-H stretching vibrations calculated between 3439 and 3549 cm⁻¹. tandfonline.com

Nuclear Magnetic Resonance (NMR): The chemical shifts in ¹H and ¹³C NMR spectra can be calculated to aid in the structural elucidation of N²-Benzylpyridine-2,5-diamine. While experimental data for the compound exists, computational predictions using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can help assign specific peaks to individual atoms in the molecule. tandfonline.comrsc.org

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. acs.org For N²-Benzylpyridine-2,5-diamine, these calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions).

| Spectroscopy Type | Predicted Parameter | Methodology | Significance |

| FTIR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311++G(d,p)) | Assignment of experimental bands to specific molecular vibrations (e.g., N-H stretch, C=N stretch). tandfonline.com |

| NMR | Chemical Shifts (ppm) | GIAO with DFT | Aids in structural confirmation and assignment of ¹H and ¹³C signals. tandfonline.com |

| UV-Vis | Absorption Maxima (λmax) | TD-DFT | Predicts color and electronic properties; identifies key electronic transitions. acs.org |

Computational Modeling for Reaction Mechanism Elucidation

Theoretical modeling is invaluable for elucidating the mechanisms of chemical reactions. For reactions involving diaminopyridines, computational studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. mdpi.com For example, in a study on the reaction of a pyrazole (B372694) derivative with 2,3-diaminopyridine (B105623), calculations were used to compare different possible reaction pathways. mdpi.com The transition state for a key step was identified by the presence of a single imaginary frequency (e.g., -281 cm⁻¹), confirming its identity as a true saddle point on the potential energy surface. mdpi.com Such studies provide a detailed, step-by-step understanding of how N²-Benzylpyridine-2,5-diamine might be synthesized or how it might act as a precursor in more complex chemical transformations.

Theoretical Insights into Structure-Property Relationships

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. For diaminopyridine derivatives, DFT calculations have been used to link molecular geometry and electronic features to observed physical and chemical behaviors. chemmethod.comresearchgate.net

For instance, the calculated polarity and dipole moment of diaminopyridine-based molecules have been directly correlated with their melting points and liquid crystal behavior. researchgate.netrsc.org The introduction of different substituent groups can alter the planarity and electronic distribution of the pyridine ring system, which in turn affects intermolecular interactions and bulk properties. By quantifying these changes at the molecular level, theoretical studies can guide the design of new materials with desired characteristics, such as enhanced nonlinear optical properties or specific affinities for biological targets. chemmethod.com

Catalytic Applications of N₂ Benzylpyridine 2,5 Diamine Derivatives

Ligand Design for Transition Metal Catalysis

The design of effective ligands is paramount in transition metal catalysis, as the ligand sphere around the metal center dictates the catalyst's reactivity, selectivity, and stability. N2-Benzylpyridine-2,5-diamine and its derivatives possess multiple coordination sites—the pyridine (B92270) nitrogen and the two amine groups—that can chelate to transition metals, forming stable complexes. The aminopyridine scaffold is a well-established motif in coordination chemistry and has been successfully employed in the synthesis of complexes with various metals, including palladium, nickel, copper, and iron. rsc.orgnsf.govnih.gov

The electronic properties of the pyridine ring, combined with the donor characteristics of the amino groups, allow for fine-tuning of the metal center's electron density. The benzyl (B1604629) group on the secondary amine introduces steric bulk, which can influence the substrate approach and the stereoselectivity of the reaction. The functionalization of pyridine ligands with either electron-withdrawing or electron-donating groups has been shown to cause significant changes in the physicochemical properties of the resulting coordination compounds, which in turn affects their catalytic activity. nih.gov For instance, in palladium(II) complexes with pyridine ligands, the basicity of the ligand has been correlated with catalytic efficiency in cross-coupling reactions. nih.gov

While specific studies detailing the systematic design and stability constants of N2-Benzylpyridine-2,5-diamine complexes are not extensively documented, the general principles of aminopyridine ligand design suggest that these compounds can form robust complexes suitable for a variety of catalytic applications. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, leading to the formation of mononuclear or dinuclear species depending on the reaction conditions and the metal-to-ligand ratio. rsc.org

Role in C-H Activation Reactions

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. Transition metal catalysis plays a crucial role in this field, with palladium being a particularly effective catalyst for a wide range of C-H activation reactions. nih.gov The ligand employed is critical for the success of these transformations, as it can influence the site-selectivity and efficiency of the C-H cleavage step.

Pyridine-based ligands have been shown to be beneficial in palladium-catalyzed C-H activation. For example, the addition of pyridine can break down the trimeric resting state of palladium acetate, a common palladium source, to form a more active monomeric species. nih.gov Furthermore, ligands can participate directly in the C-H activation transition state, acting as an internal base to facilitate the cleavage of the C-H bond. nih.gov

Although direct applications of N2-Benzylpyridine-2,5-diamine as a ligand in C-H activation are not prominently reported, its structural features suggest potential in this area. The pyridine nitrogen can act as a directing group, positioning the metal catalyst in proximity to a specific C-H bond on a substrate, thereby enabling regioselective functionalization. The amino groups could also play a role in the catalytic cycle, potentially acting as internal bases or proton shuttles. Recent work has highlighted the effectiveness of 2-pyridone, a related structural motif, in promoting manganese-catalyzed ortho-deuteration of aromatic nitriles via a concerted metalation-deprotonation (CMD) pathway. researchgate.net This suggests that the pyridine-based core of N2-Benzylpyridine-2,5-diamine derivatives could be similarly effective in facilitating C-H activation processes.

Application in Organic Transformations (e.g., Mannich Reactions)

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. Derivatives of N2-Benzylpyridine-2,5-diamine have shown promise in catalyzing such transformations, particularly in their enantioselective variants.

A notable example is the use of 2-benzylpyridine (B1664053) N-oxides, which are oxidized derivatives of the parent compound, as pronucleophiles in direct Mannich-type reactions with N-Boc imines. nih.govrsc.org These reactions, catalyzed by a chiral bis(guanidino)iminophosphorane organosuperbase, proceed with high yields and stereoselectivities. nih.gov The N-oxide moiety in these substrates is crucial for enhancing the acidity of the benzylic protons, facilitating their deprotonation by the organobase to generate the active nucleophile. nih.gov This strategy has been successfully applied to a variety of substituted 2-benzylpyridine N-oxides and aromatic imines. nih.gov

The following table summarizes the results for the Mannich-type reaction between different 2-benzylpyridine N-oxides and an N-Boc protected imine, showcasing the influence of substituents on the benzylpyridine ring on the reaction outcome.

| Entry | R group on Benzylpyridine N-oxide | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | H | 95 | 90:10 | 90 |

| 2 | 4-Me | 94 | 89:11 | 91 |

| 3 | 3-Me | 96 | 91:9 | 90 |

| 4 | 2-Me | 42 | 88:12 | 84 |

| 5 | 4-MeO | 93 | 89:11 | 92 |

Data sourced from a study on the enantioselective direct Mannich-type reactions of 2-benzylpyridine N-oxides. nih.gov

This application highlights the potential of modifying the N2-Benzylpyridine-2,5-diamine scaffold to create effective catalysts and substrates for important organic transformations.

Enantioselective Catalysis with Chiral Diamine Derivatives

The development of chiral ligands for asymmetric catalysis is a major focus of modern synthetic chemistry, enabling the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Chiral diamines are a well-established class of ligands that have been successfully used in a wide range of enantioselective reactions. nih.gov

The N2-Benzylpyridine-2,5-diamine framework provides an excellent platform for the design of new chiral ligands. Chirality can be introduced in several ways, for instance, by using a chiral benzyl group or by modifying the amino groups with chiral auxiliaries. These chiral derivatives can then be used to generate transition metal catalysts or organocatalysts for asymmetric transformations.

The aforementioned enantioselective Mannich-type reaction using 2-benzylpyridine N-oxides is a prime example of how derivatives of this scaffold can be employed in asymmetric catalysis. nih.govrsc.org In this case, the stereochemical outcome is controlled by a chiral organosuperbase, but the substrate itself is a derivative of N2-Benzylpyridine-2,5-diamine. Control experiments in this study indicated that the N-oxide moiety of the substrates played a critical role in achieving high stereoselectivity. nih.govrsc.org

While specific examples of chiral derivatives of N2-Benzylpyridine-2,5-diamine acting as the primary chiral ligand in a catalytic system are not widely reported, the principles of asymmetric catalysis suggest that such applications are feasible. The combination of a rigid pyridine backbone, a stereogenic center, and coordinating amino groups could create a well-defined chiral environment around a metal center, leading to high levels of enantiocontrol.

Mechanistic Aspects of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and for the rational design of new and improved catalysts. For reactions involving complexes of N2-Benzylpyridine-2,5-diamine derivatives, the proposed mechanisms are generally based on well-established principles of organometallic chemistry.

In the context of palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com A palladium(0) species, often stabilized by ligands, undergoes oxidative addition with an aryl halide. The resulting palladium(II) intermediate then undergoes transmetalation with an organometallic reagent. Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product and regenerates the active palladium(0) catalyst. youtube.com Ligands such as N2-Benzylpyridine-2,5-diamine derivatives would play a key role in stabilizing the palladium species throughout this cycle and influencing the rates of the individual steps.

For the organocatalyzed Mannich reaction involving 2-benzylpyridine N-oxides, the proposed mechanism involves the deprotonation of the acidic α-proton of the benzyl group by the chiral organosuperbase. nih.gov This generates a chiral ion pair, which then adds to the electrophilic imine in a stereocontrolled manner. Subsequent protonation furnishes the product and regenerates the catalyst.

In hypothetical C-H activation reactions catalyzed by a complex of N2-Benzylpyridine-2,5-diamine, the mechanism would likely involve the coordination of the substrate to the metal center, followed by C-H bond cleavage via a concerted metalation-deprotonation (CMD) or oxidative addition pathway. nih.gov The ligand would be intimately involved in this process, potentially acting as an internal base or directing group. Subsequent functionalization of the resulting organometallic intermediate and catalyst regeneration would complete the catalytic cycle.

While detailed mechanistic studies specifically on catalytic cycles involving N2-Benzylpyridine-2,5-diamine are limited, the existing knowledge of related catalytic systems provides a solid framework for understanding their potential modes of action. nih.gov

Materials Science Applications in Polymer Chemistry

Synthesis of Pyridine-Containing Polymers

The synthesis of polymers from diamine monomers like N2-Benzylpyridine-2,5-diamine typically involves polycondensation reactions with suitable comonomers, such as dianhydrides or diacyl chlorides, to form polyimides or polyamides, respectively.

A prevalent method for synthesizing polyimides from aromatic diamines is a two-step polycondensation process. vt.edu This process begins with the reaction of a diamine with a dianhydride in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) precursor. vt.edu This precursor is then converted into the final polyimide through either thermal or chemical imidization. core.ac.uk Thermal imidization involves heating the poly(amic acid) to high temperatures, which facilitates the cyclization and removal of water. Chemical imidization can be achieved at lower temperatures using dehydrating agents like a mixture of acetic anhydride (B1165640) and pyridine (B92270). core.ac.uk

The incorporation of nitrogen-containing heterocycles like pyridine into polymer backbones can also be a strategy for developing conductive polymers. The lone pair of electrons on the nitrogen atom can potentially participate in charge delocalization along the polymer chain, a key requirement for electrical conductivity. While specific studies on conductive polymers derived from N2-Benzylpyridine-2,5-diamine are not found in the reviewed literature, the general principle suggests that polymers synthesized from this diamine could exhibit interesting electronic properties, especially after doping with suitable agents. The synthesis of such polymers might involve oxidative polymerization or polycondensation with electronically active comonomers.

Influence of Pyridine Diamine Structure on Polymeric Material Properties

The chemical structure of the diamine monomer plays a crucial role in determining the ultimate properties of the resulting polymer. The presence of the benzyl (B1604629) group and the pyridine ring in N2-Benzylpyridine-2,5-diamine is expected to significantly influence the thermal, spectroscopic, morphological, and dielectric properties of polymers derived from it.

Polyimides derived from aromatic diamines are renowned for their excellent thermal stability. vt.edu The introduction of a pyridine ring into the polymer backbone generally maintains or enhances this thermal resistance due to the aromaticity and rigidity of the heterocyclic ring. core.ac.uk Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of these polymers. For polyimides derived from a novel pyridine-containing aromatic diamine, 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine, the temperature at 10% weight loss was observed to be in the range of 527.7–552.0 °C in a nitrogen atmosphere, indicating high thermal stability. core.ac.uk Similarly, the glass transition temperatures (Tg) for these polymers ranged from 204.5–237.4 °C. core.ac.uk It can be inferred that polyimides synthesized from N2-Benzylpyridine-2,5-diamine would also exhibit high thermal stability, though the flexible benzyl group might lead to a slightly lower glass transition temperature compared to more rigid structures.

Table 1: Thermal Properties of a Polyimide Derived from a Pyridine-Containing Diamine

| Property | Value Range |

| Glass Transition Temperature (Tg) | 204.5–237.4 °C |

| Temperature at 10% Weight Loss (TGA) | 527.7–552.0 °C (in N₂) |

Data based on polyimides derived from 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine. core.ac.uk

Spectroscopic techniques are essential for confirming the structure of newly synthesized polymers. Fourier-transform infrared (FTIR) spectroscopy is used to verify the formation of the imide rings, characterized by specific absorption bands. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the polymer's chemical structure.

The morphology of the resulting polymeric materials can be investigated using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). The presence of the bulky benzyl group in N2-Benzylpyridine-2,5-diamine could disrupt polymer chain packing, potentially leading to amorphous or semi-crystalline materials with increased solubility. The morphology, in turn, influences the mechanical and thermal properties of the polymer.

Polyimides are widely used as dielectric materials in the microelectronics industry due to their low dielectric constant and high electrical resistivity. researchgate.net The introduction of fluorine atoms or bulky side groups can further lower the dielectric constant by increasing the free volume and reducing the polarizability of the polymer chains. mdpi.comrsc.org

Table 2: Dielectric Properties of Representative Polyimide Films

| Polyimide Type | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |

| Commercial PI Film | > 3.0 | > 0.01 |

| Fluorinated PI (14.3%TFMB/85.7%ODA//PMDA) | 2.12 | 0.00732 |

Data from various polyimide systems. researchgate.netmdpi.com

Advanced Polymeric Architectures from Aromatic Diamines

The development of advanced polymeric materials with tailored properties is a significant focus of materials science. Aromatic diamines are a critical class of monomers in the synthesis of high-performance polymers due to the rigidity, thermal stability, and mechanical strength they impart to the polymer backbone. While specific research on the application of N2-Benzylpyridine-2,5-diamine in advanced polymeric architectures is not extensively available in public literature, the broader family of aromatic and pyridine-containing diamines serves as a valuable proxy for understanding their potential in materials science. This article will, therefore, draw upon research on analogous compounds to illustrate the principles of their application in polymer chemistry.

Thin Film Formation and Composite Development

The incorporation of aromatic diamines into polymers is a well-established strategy for creating robust thin films and advanced composite materials. The properties of the resulting materials are highly dependent on the chemical structure of the diamine and the polymer matrix.

Polymers derived from aromatic diamines, such as polyimides and polyphenylenediamines, can be processed into thin films. researchgate.netwikipedia.orgscispace.com These films often exhibit desirable properties for various applications, including electronics and aerospace, due to their thermal stability and mechanical integrity. wikipedia.orgresearchgate.nettandfonline.com For instance, polyimide films synthesized from pyridine-containing diamines have demonstrated good film-forming ability, high glass transition temperatures (Tg), and excellent thermal stability. researchgate.nettandfonline.com The solubility of these polyimides in organic solvents is a crucial factor for their processing into thin films. researchgate.net

In the realm of composite materials, aromatic diamines are utilized as cross-linking agents or as monomers to create polymer matrices that encapsulate reinforcing materials. acs.orgnih.gov A notable example is the use of aromatic diamines to cross-link graphene oxide (GO) to form composite membranes. acs.orgnih.govresearchgate.net These GO-framework (GOF) composite membranes have shown potential in separation processes, such as pervaporation for ethanol-water separation. acs.org The structure of the diamine, whether aliphatic or aromatic, significantly influences the properties of the resulting composite, including the interlayer spacing of the GO layers and the hydrophilicity of the membrane. acs.orgnih.gov For example, cross-linking with an aromatic diamine like p-phenylenediamine (B122844) can increase the interlayer spacing and alter the surface properties of the GO composite. nih.gov

The table below summarizes the properties of thin films and composites derived from various aromatic diamines, illustrating the impact of the diamine structure on the final material characteristics.

| Polymer/Composite System | Diamine Monomer | Key Properties of Thin Film/Composite |

| Polyimide Films | 2,6-diaminopyridine (B39239) | Soluble in organic solvents, good film-forming ability, Tg: 252–296°C, Inherent Viscosity: 0.81–1.28 dL/g. researchgate.net |

| Polyimide Films | 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | Tg: 201–310°C, 5% weight loss temp: 472–501°C (N2), Tensile Strength: 103–145 MPa. tandfonline.com |

| Epoxy Resin | 4,4′-methylenedianiline (MDA) | Tg: 213°C. mdpi.com |

| Graphene Oxide-Framework (GOF) Membrane | p-phenylenediamine (PPD) | Increased interlayer d-spacing in GO layers, altered hydrophilicity. acs.orgnih.gov |

Oligomerization Processes

Oligomerization, the process of forming molecules of intermediate size (oligomers) from monomers, is a critical step in many polymerization strategies. It allows for greater control over the final polymer structure and properties. For aromatic polyamides, often referred to as aramids, controlled oligomerization is key to achieving high-performance materials.

The synthesis of aromatic polyamides can proceed through the formation of oligomers which then undergo further polymerization. acs.org For instance, in the solution polymerization of p-aminobenzoic acid, oligomers are formed and, upon reaching a critical molecular weight, precipitate and crystallize, leading to the formation of high molecular weight poly(p-benzamide). acs.org This reaction-induced crystallization of oligomers is a method to synthesize rigid-rod aromatic polyamides without the need for condensation reagents. acs.org

In other advanced applications, the controlled oligomerization of peptides derived from amyloid-forming proteins has been achieved using photolabile protecting groups to regulate their assembly. nih.gov This level of control over oligomerization is crucial for studying the biological and biophysical properties of these molecules. nih.gov Similarly, solution-phase oligomerization has been employed to synthesize macrocyclic pyrrole-imidazole polyamides, which are of interest for their DNA-binding properties. nih.govnih.gov

The thermo-oxidative oligomerization of aromatic diamines is another area of study. bilpubgroup.com For example, heating 1,3-bis-(4-aminophenoxy)benzene in air leads to the formation of oligomeric aromatic diamines containing both benzenoid and quinoid fragments. bilpubgroup.com The properties of these oligomers are dependent on the reaction conditions.

The characteristics of the resulting polymers, such as solubility and processability, can be tailored by controlling the oligomerization process. adhesivesmag.com For example, hydroxyl-terminated polyamide oligomers with suppressed crystallinity and low glass transition temperatures have been developed for use in thermoplastic polyurethanes. adhesivesmag.com The table below presents examples of oligomerization processes and their outcomes for different aromatic diamine-based systems.

| Oligomerization System | Monomers/Precursors | Oligomerization Conditions | Outcome/Application of Oligomers |

| Poly(p-benzamide) | p-aminobenzoic acid | Solution polymerization in an aromatic solvent at 350°C. acs.org | Formation of crystalline oligomers that polymerize to high molecular weight polymer. acs.org |

| Pyrrole-imidazole polyamides | Pyrrole-imidazole building blocks | Solution-phase bimolecular coupling and intramolecular ring closure. nih.gov | Synthesis of macrocyclic polyamides with DNA-binding properties. nih.govnih.gov |

| Oligomeric aromatic diamines | 1,3-bis-(4-aminophenoxy)benzene | Prolonged heating in air (220-320°C). bilpubgroup.com | Formation of oligomers with benzenoid and quinoid structures. bilpubgroup.com |

| Hydroxyl terminated polyamide oligomers | Diacids and diamines | Synthesis designed to suppress crystallinity. adhesivesmag.com | Used as soft segments in the production of aliphatic thermoplastic polyurethanes. adhesivesmag.com |

Mechanistic Studies and Reactivity of N₂ Benzylpyridine 2,5 Diamine

Intrinsic Reactivity of Diamine Functionalities

The two amino groups on the pyridine (B92270) ring, one primary (at C5) and one secondary (at C2, bearing the benzyl (B1604629) group), are the primary sites for several fundamental chemical reactions.

Oxidation Reactions and N-Oxide Formation

The nitrogen atoms in N₂-Benzylpyridine-2,5-diamine, particularly the pyridine ring nitrogen, are susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is a common reaction for pyridine and its derivatives. wikipedia.org The presence of the electron-donating amino groups can influence the reactivity of the pyridine nitrogen.

The oxidation of pyridines to pyridine-N-oxides is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, mCPBA), hydrogen peroxide, or sodium percarbonate. organic-chemistry.orgnih.gov For instance, sodium percarbonate in the presence of rhenium-based catalysts provides an efficient method for the oxidation of tertiary nitrogen compounds to their N-oxides under mild conditions. organic-chemistry.org Another approach involves using a urea-hydrogen peroxide adduct (UHP), which is a stable and inexpensive reagent for the oxidation of nitrogen heterocycles. organic-chemistry.org The resulting N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. wikipedia.org

| Oxidation Reaction | Typical Reagents | Product | Reference |

| N-Oxide Formation | Hydrogen peroxide (H₂O₂), Peroxy acids (e.g., mCPBA), Sodium percarbonate | N₂-Benzylpyridine-2,5-diamine-N-oxide | organic-chemistry.org |

Reduction Reactions

The pyridine ring and the amine functionalities of N₂-Benzylpyridine-2,5-diamine can undergo reduction under specific conditions. Catalytic hydrogenation or the use of potent reducing agents like lithium aluminum hydride can lead to the formation of various amine derivatives. The specific product obtained depends heavily on the reaction conditions and the reagents employed. For example, reduction might affect the pyridine ring, leading to piperidine (B6355638) derivatives, or potentially transform the nature of the amino substituents.

Nucleophilic Substitution Reactions at Amine Centers

The amino groups of N₂-Benzylpyridine-2,5-diamine can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups. These reactions are fundamental in modifying the structure and properties of the molecule, allowing for the synthesis of a wide array of derivatives. The reactivity of each amine group can differ based on its electronic environment and steric hindrance.

Reaction Pathways Involving the Pyridine Ring

The pyridine ring itself is a key player in the reactivity of N₂-Benzylpyridine-2,5-diamine, participating in various cyclization and cycloaddition reactions.

Cyclization Reactions and Aza-Diels-Alder Chemistry

The structure of N₂-Benzylpyridine-2,5-diamine is suitable for intramolecular reactions to form more complex heterocyclic systems. Aza-Diels-Alder reactions represent a powerful strategy for the synthesis of nitrogen-containing heterocycles. While specific examples for N₂-Benzylpyridine-2,5-diamine are not detailed, related strategies are used to construct polycyclic pyridine derivatives. nih.govresearchgate.net These reactions often proceed through a cascade mechanism, where an initial reaction generates a reactive intermediate that then undergoes a cycloaddition. nih.govresearchgate.net For example, a metal-free, formal [2+2+2] cycloaddition can be achieved where a vinylallene intermediate, generated in situ, undergoes a [4+2] cycloaddition with an azadienophile like a nitrile group to form a pyridine ring. nih.gov

Palladium-Catalyzed Cyclization Processes

Palladium-catalyzed reactions are powerful tools for constructing complex molecules, including polycyclic scaffolds, through C-C and C-X (where X is a heteroatom like N or O) bond formation. rsc.org Such cascade cyclizations have been instrumental in the synthesis of natural products. rsc.org

In reactions involving substrates with amine functionalities, palladium catalysis can facilitate intramolecular cyclizations. For instance, the palladium(II)-catalyzed aza-Wacker-type reaction is a significant transformation for forming C-N bonds. semanticscholar.orgnih.gov This process typically involves the nucleophilic attack of an amine on a palladium-activated olefin, generating a key alkylpalladium intermediate that can undergo further reactions to yield fused heterocyclic systems. semanticscholar.orgnih.gov Theoretical studies on related systems show that such cyclizations can proceed through steps like migratory insertion, SN2-type reductive elimination, and oxidative addition. nih.gov These palladium-catalyzed cascade reactions offer a highly efficient pathway to assemble complex molecular architectures from precursors like N-propargyl arylamines, leading to the synthesis of polysubstituted furans and other heterocycles. rsc.org

| Reaction Type | Catalyst/Reagents | Mechanism Highlights | Products | Reference |

| Aza-Wacker Cyclization | Palladium(II) complexes (e.g., Pd(PPh₃)₂Cl₂) | Amidopalladation, β-hydride elimination | Fused aza-heterocycles | semanticscholar.orgnih.gov |

| Cascade Cyclization | Palladium catalysts | Migratory insertion, Reductive elimination, Oxidative addition | Polycyclic scaffolds | rsc.orgnih.gov |

Investigation of Stereochemical Outcomes in Reactions

The stereochemical course of reactions involving N2-Benzylpyridine-2,5-diamine is of fundamental importance, particularly when new stereocenters are formed. The stereochemistry of a reaction's products is dictated by the mechanism through which the reaction proceeds. While specific studies on the stereochemical outcomes of reactions involving N2-Benzylpyridine-2,5-diamine are not extensively documented in publicly available literature, general principles of stereochemistry in reactions of related aminopyridines can provide valuable insights.

Reactions at the chiral center, if one is present in a reactant, or the formation of a new chiral center, can lead to various stereochemical results, including retention, inversion, or racemization of configuration. For instance, in nucleophilic substitution reactions (SN2), an inversion of stereochemistry is typically observed at the electrophilic carbon. youtube.com Conversely, SN1 reactions, which proceed through a planar carbocation intermediate, often result in a racemic mixture of products, as the nucleophile can attack from either face of the plane with nearly equal probability. youtube.comyoutube.com

In the context of reactions involving aminopyridines, the addition to a double bond can also lead to specific stereochemical outcomes. For example, the bromination of a cycloalkene proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms. youtube.com The presence of existing stereocenters in the molecule can influence the facial selectivity of such additions, leading to the preferential formation of one diastereomer over another. youtube.com

Table 1: General Stereochemical Outcomes in Organic Reactions

| Reaction Type | Typical Stereochemical Outcome | Mechanistic Feature |

| S | Inversion of configuration | Backside attack of the nucleophile |

| S | Racemization | Planar carbocation intermediate |

| Anti-addition to Alkenes | Trans product | Cyclic intermediate (e.g., bromonium ion) |

| Syn-addition to Alkenes | Cis product | Concerted or cyclic transition state |

It is important to note that without specific experimental data for reactions of N2-Benzylpyridine-2,5-diamine, these are general principles, and the actual stereochemical outcomes would need to be determined empirically.

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for elucidating reaction mechanisms. Various spectroscopic and analytical techniques are employed to identify these transient species. While specific intermediates for reactions of N2-Benzylpyridine-2,5-diamine are not detailed in the available literature, studies on the synthesis and reactivity of other aminopyridines and related heterocyclic systems provide examples of commonly encountered intermediates.

In the synthesis of substituted 2-aminopyridines through multicomponent reactions, enaminones can act as key intermediates. nih.gov These are formed in situ and then react further to build the pyridine ring. In other synthetic routes, such as those forming fused heterocyclic systems like imidazo[1,2-a]pyridines from 2-aminopyridines, the initial adduct formed between the aminopyridine and an α-haloketone is a key intermediate that subsequently cyclizes. rsc.org

Mechanistic studies on the inhibition of enzymes like monoamine oxidase by related arylalkylhydrazines have shown the formation of diazene (B1210634) intermediates through enzyme-catalyzed oxidation. nih.gov These diazenes can then lead to the formation of alkyl radicals, which are the reactive species that modify the enzyme. nih.gov Such radical intermediates could potentially be involved in certain reactions of N2-Benzylpyridine-2,5-diamine under appropriate conditions.

Table 2: Common Intermediates in Aminopyridine Reactions

| Reaction Type | Intermediate Species | Method of Characterization (General) |

| Multicomponent pyridine synthesis | Enaminone | NMR, Mass Spectrometry |

| Imidazo[1,2-a]pyridine synthesis | Acyclic N-alkylated aminopyridine | Isolation and spectroscopic analysis (NMR, IR) |

| Oxidation of hydrazine (B178648) derivatives | Diazene, Alkyl radical | Mass Spectrometry, Spectroscopic trapping |

The characterization of these intermediates often relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), sometimes coupled with computational studies to support the proposed structures and reaction pathways. nih.govnih.govacs.org The transient nature of many intermediates necessitates specialized techniques, such as low-temperature spectroscopy or flash photolysis, for their direct observation.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for N₂-Benzylpyridine-2,5-diamine Scaffolds

The development of efficient and modular synthetic routes is paramount to unlocking the full potential of N2-Benzylpyridine-2,5-diamine and its derivatives. Future research is expected to move beyond classical methods towards more sophisticated and sustainable approaches.

Current synthetic strategies for substituted pyridines often involve multi-step processes. google.com A key future direction will be the development of one-pot or cascade reactions that can construct the core scaffold with high efficiency. nih.gov For instance, methodologies employing a cascade of reactions such as a copper-catalyzed cross-coupling followed by electrocyclization and oxidation could be adapted to build highly substituted pyridine (B92270) rings from readily available starting materials. nih.gov

Another promising avenue is the late-stage functionalization of the pyridine-2,5-diamine core. Techniques for C-H amination are evolving, which could allow for the direct introduction of the 5-amino group onto a pre-existing 2-(benzylamino)pyridine skeleton, thereby streamlining the synthesis. nih.gov Similarly, advancements in palladium-catalyzed cross-coupling reactions could enable the N-benzylation of 2,5-diaminopyridine (B189467) with high selectivity. The functionalization of pyridine ligands with electron-donating or electron-withdrawing groups can significantly alter the physicochemical properties of resulting coordination compounds, a principle that can be applied to tune the characteristics of N2-Benzylpyridine-2,5-diamine derivatives. nih.gov

Photochemical methods are also gaining traction as an eco-friendly synthetic tool. nih.gov Future research could explore light-induced reactions to either construct the heterocyclic core or to introduce the benzyl (B1604629) group, potentially offering milder reaction conditions and unique reactivity patterns not accessible through thermal methods.

Table 1: Comparison of Potential Synthetic Routes

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Cascade Reactions | High step-economy, reduced waste | Catalyst development, control of regioselectivity |

| Late-Stage C-H Amination | Efficient functionalization of pre-cursors | Selectivity between different C-H bonds, harsh reagents |

| Advanced Cross-Coupling | High functional group tolerance, modularity | Ligand design for selective N-benzylation, catalyst cost |

| Photochemical Synthesis | Mild conditions, sustainable, novel reactivity | Substrate scope limitations, understanding reaction mechanisms |

Exploration of Advanced Applications in Functional Materials

The unique electronic and structural features of the N2-Benzylpyridine-2,5-diamine scaffold make it a compelling candidate for the development of advanced functional materials. The pyridine ring offers thermal stability and defined geometric properties, while the diamine functionality provides sites for polymerization and hydrogen bonding.

One of the most promising areas is in the field of organic electronics. Pyridine-containing diamines have been used to synthesize polyimides and hole-transporting materials for Organic Light-Emitting Diodes (OLEDs). The N2-Benzylpyridine-2,5-diamine monomer could be incorporated into polymer backbones to create materials with tailored thermal, mechanical, and photophysical properties. The benzyl group can be functionalized to further tune solubility and intermolecular interactions, which are critical for device performance.

Furthermore, the inherent fluorescence of many pyridine derivatives suggests that N2-Benzylpyridine-2,5-diamine scaffolds could be explored as building blocks for chemical sensors or bio-imaging agents. The amino groups can be functionalized with specific receptors, and changes in the local environment could trigger a detectable change in the molecule's fluorescence. Research into multi-substituted pyridines derived from ylidenemalononitriles has already demonstrated aggregation-induced emission (AIE) properties, a phenomenon that could be investigated in materials derived from N2-Benzylpyridine-2,5-diamine.

Development of Novel Coordination Architectures and Supramolecular Assemblies

The N2-Benzylpyridine-2,5-diamine molecule is an excellent candidate for use as a ligand in coordination and supramolecular chemistry. It possesses multiple coordination sites: the pyridine nitrogen and the two exocyclic amino nitrogens. This polydentate character allows it to bind to metal centers in various modes, leading to the formation of diverse and complex architectures. nih.govwikipedia.org

Future research will likely focus on reacting N2-Benzylpyridine-2,5-diamine and its derivatives with various transition metals to create mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The choice of metal ion, counter-anion, and solvent molecules can influence the final supramolecular structure, leading to architectures ranging from 1-D chains to complex 3-D networks. nih.gov For example, studies on N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have shown that changing the anion from perchlorate (B79767) to nitrate (B79036) alters the resulting supramolecular structure from a 1-D chain to a 3-D network. nih.gov

The interplay of coordination bonds and non-covalent interactions, such as hydrogen bonding from the N-H groups and π-π stacking from the pyridine and benzyl rings, will be crucial in directing the self-assembly process. These supramolecular assemblies could have applications in areas such as gas storage, catalysis, and as porous materials. The benzyl group provides a handle for introducing additional functionality or steric bulk, which can be used to control the packing and porosity of the resulting materials.

Table 2: Potential Coordination Modes of N2-Benzylpyridine-2,5-diamine

| Coordination Site(s) | Potential Structure Type |

|---|---|

| Pyridine N (Monodentate) | Simple metal complexes |

| Pyridine N, Amino N (Bidentate Chelate) | Stable 5- or 6-membered chelate rings |

| Bridging between two metal centers | Coordination polymers (1D, 2D, or 3D) |

Enhancement of Computational Modeling for Predictive Design and Reaction Optimization

Computational chemistry is set to play a pivotal role in accelerating research on N2-Benzylpyridine-2,5-diamine. Density Functional Theory (DFT) and other modeling techniques can provide deep insights into the molecule's electronic structure, reactivity, and potential applications before extensive experimental work is undertaken.

A key future direction is the development of predictive models for synthetic reactions. Computational studies can be used to understand the regioselectivity of nucleophilic additions to substituted pyridinium electrophiles, helping to design more efficient synthetic routes. chemrxiv.org By modeling transition states and reaction pathways, researchers can optimize conditions for C-H functionalization or cross-coupling reactions to maximize the yield of the desired N2-Benzylpyridine-2,5-diamine product.

In materials science, computational screening can predict the electronic properties (e.g., HOMO/LUMO levels) of polymers incorporating the N2-Benzylpyridine-2,5-diamine unit, guiding the design of new materials for organic electronics. Modeling can also predict the binding affinity and coordination geometry of the ligand with different metal ions, aiding in the rational design of novel supramolecular architectures with desired topologies and properties. nih.gov Such in silico experiments can significantly reduce the time and resources required for laboratory-based discovery.

Q & A

Q. What are the optimal synthetic routes for N²-Benzylpyridine-2,5-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For analogs like N²-ethylpyridine-2,5-diamine, controlled temperatures (e.g., room temperature) and solvents like DMSO are critical to minimize side products . Catalysts such as dipyridine copper chloride (CuPy₂Cl₂) under solvent-free conditions have been effective in analogous pyridine-diamine syntheses, achieving yields >80% by promoting regioselective coupling . Key steps include:

Protecting amine groups to prevent undesired side reactions.

Optimizing stoichiometry of benzylating agents (e.g., benzyl bromide).

Purification via column chromatography or recrystallization.

Contradictions in methodologies (e.g., solvent-based vs. solvent-free) highlight the need for empirical optimization based on substituent effects .

Q. How can the structural and electronic properties of N²-Benzylpyridine-2,5-diamine be characterized?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and amine proton environments. IR spectroscopy identifies NH/CN stretches (~3300 cm⁻¹ for NH₂) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles. For example, SHELXL refines high-resolution data to <0.01 Å precision, critical for analyzing steric effects from the benzyl group .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., ~225 g/mol for analogs) and fragmentation patterns .

Q. What are the stability profiles of N²-Benzylpyridine-2,5-diamine under varying storage and reaction conditions?

- Methodological Answer :

- Thermal Stability : Analogous pyridine-diamines decompose above 200°C; differential scanning calorimetry (DSC) can identify degradation thresholds .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as benzyl groups may undergo oxidation .

- pH Sensitivity : Protonation of amine groups (pKa ~5–7) affects solubility; buffer selection (e.g., phosphate vs. acetate) must align with experimental pH requirements .

Advanced Research Questions

Q. How can computational modeling predict the interaction of N²-Benzylpyridine-2,5-diamine with biological targets or catalytic systems?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases). Parameters include collision cross-section data (CCS) for mobility calibration .

- DFT Calculations : Gaussian09 computes HOMO-LUMO gaps to predict redox behavior. For example, ethyl-substituted analogs show a bandgap of ~4.5 eV, suggesting moderate electron donor capacity .

- MD Simulations : GROMACS models solvation dynamics, critical for assessing membrane permeability in drug design .

Q. What role does N²-Benzylpyridine-2,5-diamine play in catalytic cycles or coordination chemistry?

- Methodological Answer :

- Ligand Design : The pyridine-nitrogen and amine groups act as chelating sites for transition metals (e.g., Cu²⁺). Stability constants (logβ) are determined via potentiometric titration .

- Catalytic Activity : In Suzuki-Miyaura couplings, palladium complexes with pyridine-diamine ligands achieve turnover numbers (TON) >10³. Monitor reaction progress via GC-MS .

Q. How can researchers resolve contradictions in reported biological activities of N²-Benzylpyridine-2,5-diamine derivatives?

- Methodological Answer :

- Dose-Response Analysis : IC₅₀ values for cytotoxicity (e.g., against HeLa cells) should be validated across ≥3 independent assays to address variability .

- Metabolite Profiling : LC-HRMS identifies active metabolites, distinguishing parent compound effects from degradation products .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., benzyl vs. ethyl) on target binding using SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.